molecular formula C13H10FN3O3 B5732077 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea

Cat. No.: B5732077
M. Wt: 275.23 g/mol
InChI Key: TYXHXDUVLPEMCT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluoro-nitrophenyl group and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea typically involves the reaction of 4-fluoro-3-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoro-3-nitroaniline+Phenyl isocyanateThis compound\text{4-Fluoro-3-nitroaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-Fluoro-3-nitroaniline+Phenyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), organic solvents (e.g., DMF), elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents.

Major Products Formed

    Reduction: 1-(4-Amino-3-fluorophenyl)-3-phenylurea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and isocyanate derivatives.

Scientific Research Applications

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of functionalized materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)-3-phenylurea depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro and fluoro groups can play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-3-nitrophenyl)-3-(3-nitrophenyl)urea: Similar structure but with an additional nitro group on the phenyl ring.

    4-Fluoro-3-nitrophenol: Contains a similar fluoro-nitrophenyl group but lacks the urea moiety.

Uniqueness

1-(4-Fluoro-3-nitrophenyl)-3-phenylurea is unique due to the combination of its fluoro-nitrophenyl and phenyl groups attached to a urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXHXDUVLPEMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylisocyanate (12.0 g, 0.1 mol) was added to 4-fluoro-3-nitroaniline (15.6 g, 0.1 mol) in ethyl acetate (400 mL) at room temperature. The reaction mixture was stirred overnight, then the volume was reduced to approximately 200 mL and the resulting suspension filtered to afford the product (14.3 g); m.p. 200-202° C. Concentration of the filtrate followed by filtration afforded an additional crop of product (5.4 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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